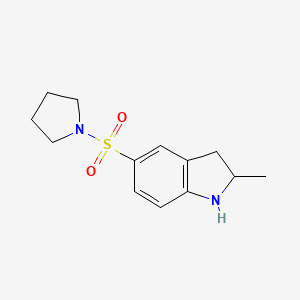

2-Methyl-5-(pyrrolidin-1-ylsulfonyl)indoline

Description

Significance of the Indoline (B122111) Scaffold in Contemporary Medicinal Chemistry Research

The indoline, or 2,3-dihydroindole, scaffold is a vital heterocyclic motif found in numerous natural products and synthetic compounds with significant medicinal value. researchgate.netmdpi.com Its bicyclic structure serves as a versatile backbone in drug discovery, with derivatives exhibiting a broad spectrum of pharmacological activities. mdpi.com Indoline-containing compounds have been investigated for their potential as anticancer, anti-inflammatory, antioxidant, antibacterial, and antiviral agents. researchgate.netmdpi.comnih.govnih.gov

The indoline nucleus is considered a "privileged scaffold" because it can interact with multiple biological targets with high affinity. nih.gov For instance, several clinically approved drugs feature an indolinone core, a derivative of indoline, highlighting its therapeutic importance. mdpi.com The structural rigidity and three-dimensional nature of the indoline ring allow for precise spatial orientation of substituents, which is crucial for effective binding to protein targets. nih.gov Researchers continue to explore the indoline skeleton to develop new therapeutic agents, including potent and selective inhibitors for various enzymes and receptors involved in disease progression. chemicalbook.com

Role of the Pyrrolidine (B122466) Moiety in Bioactive Molecules and Natural Products

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is another cornerstone of medicinal chemistry. nih.govresearchgate.net It is a fundamental structural component of numerous natural alkaloids, such as nicotine (B1678760) and hygrine, as well as the amino acids proline and hydroxyproline. nih.govmdpi.com The presence of the pyrrolidine moiety in a molecule can significantly influence its physicochemical properties, including polarity, lipophilicity, and hydrogen bonding capacity. nih.gov

Importance of the Sulfonyl Group in Drug Design and Chemical Biology

The sulfonyl group (-SO2-) and its derivative, the sulfonamide group (-SO2NH-), are of paramount importance in the field of drug design and medicinal chemistry. Sulfonamides were among the first effective antimicrobial agents to be used systemically and have since become a key functional group in a wide variety of therapeutic agents. Beyond their antibacterial properties, sulfonamide-containing drugs are used as diuretics, antidiabetic agents, anticonvulsants, and anti-inflammatory drugs (e.g., COX-2 inhibitors).

The sulfonyl group possesses unique physicochemical properties that make it a valuable component in drug design. It is a strong hydrogen bond acceptor, which can lead to enhanced binding affinity with biological targets. The introduction of a sulfonyl group can also modulate a molecule's solubility, acidity, and metabolic stability. Structurally, the sulfonyl group is relatively stable and can be used to block metabolically labile sites in a drug molecule, potentially prolonging its duration of action. The tense chemical structure and functionality of the sulfonyl group allow it to serve as a bioisostere for other functional groups, such as carbonyls or phosphates, helping to fine-tune the biological activity of a compound.

Rationale for Research on 2-Methyl-5-(pyrrolidin-1-ylsulfonyl)indoline and Related Hybrid Structures

The specific compound This compound (CAS Number: 944886-96-8; Molecular Formula: C13H18N2O2S) represents a logical convergence of the three aforementioned pharmacophores. nih.gov The rationale for investigating such a hybrid structure is rooted in the principle of synergistic pharmacology, where the combination of these moieties could lead to a molecule with unique and potentially superior biological properties compared to compounds containing only one or two of these components.

Research into closely related indoline-5-sulfonamide (B1311495) derivatives has shown promising results, particularly in the field of oncology. These compounds have been identified as effective inhibitors of carbonic anhydrase (CA) isoforms, such as CA IX and CA XII, which are overexpressed in many tumors and contribute to an acidic tumor microenvironment that promotes cancer progression and drug resistance. The pyrrolidine ring, when attached to the sulfonyl group, can influence the binding affinity and selectivity towards these enzyme targets.

The exploration of such hybrid molecules is driven by the following key considerations:

Multi-target Potential: The combination of an indoline core, known for its diverse biological targets, with a sulfonamide group, a classic enzyme inhibitor, could yield compounds capable of acting on multiple pathways involved in a disease state.

Modulation of Physicochemical Properties: The pyrrolidine ring can improve the solubility and pharmacokinetic profile of the indoline-sulfonamide scaffold, potentially enhancing oral bioavailability and tissue distribution.

Structural Optimization: The methyl group at the 2-position of the indoline ring and the specific linkage of the pyrrolidine to the sulfonyl group provide opportunities for fine-tuning the molecule's three-dimensional shape to achieve optimal interaction with a biological target.

The study of compounds like this compound is therefore a rational step in the quest for novel therapeutic agents, leveraging the proven biological relevance of its constituent parts to create a new chemical entity with unexplored potential.

Research Findings on Related Indoline-Sulfonamide Derivatives

While specific research data on this compound is not extensively available in the public domain, studies on analogous indoline-5-sulfonamides highlight the therapeutic potential of this class of compounds. The following tables summarize key findings from research on related molecules, demonstrating their activity as enzyme inhibitors and antiproliferative agents.

Table 1: Carbonic Anhydrase Inhibitory Activity of Selected 1-Acylindoline-5-sulfonamides Data extracted from studies on related compounds to illustrate the potential activity of the scaffold.

| Compound ID | Target Enzyme | Inhibition Constant (Kᵢ) in nM |

| 4e | CA IX | 132.8 |

| CA XII | 44.1 | |

| 4f | CA IX | 179.6 |

| CA XII | 41.3 |

Source: Data from research on 1-acylindoline-5-sulfonamides.

Table 2: Antiproliferative Activity of Selected Indoline-5-sulfonamides against MCF7 Breast Cancer Cells Data extracted from studies on related compounds to illustrate the potential activity of the scaffold.

| Compound ID | Condition | IC₅₀ (µM) |

| 4e | Normoxia | 26.5 |

| Hypoxia | 23.6 | |

| 4f | Normoxia | 27.2 |

| Hypoxia | 12.9 |

Source: Data from research on 1-acylindoline-5-sulfonamides.

These findings on structurally related compounds underscore the rationale for the synthesis and biological evaluation of this compound, as it may possess similar or enhanced activities.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-pyrrolidin-1-ylsulfonyl-2,3-dihydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2S/c1-10-8-11-9-12(4-5-13(11)14-10)18(16,17)15-6-2-3-7-15/h4-5,9-10,14H,2-3,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNLGMLBLFFBLSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(N1)C=CC(=C2)S(=O)(=O)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 2 Methyl 5 Pyrrolidin 1 Ylsulfonyl Indoline

Retrosynthetic Analysis of the Indoline (B122111) Core and its Substituents

Construction of the Indoline Ring System

The indoline scaffold is a privileged structure in many biologically active compounds. mdpi.com Its synthesis is a cornerstone of many synthetic strategies. Retrosynthetically, the most common disconnection is the C-N bond of the five-membered ring, leading back to a substituted β-arylethylamine derivative. This precursor can then be cyclized to form the indoline ring. Classic methods for this transformation include the Fischer indole (B1671886) synthesis, which can be adapted for indoline synthesis, and the Bischler-Möhlau indole synthesis. quimicaorganica.org More contemporary methods often rely on transition-metal-catalyzed intramolecular reactions. organic-chemistry.orgacs.org

Introduction of the 2-Methyl Group into the Indoline Scaffold

The methyl group at the C2 position is a critical feature of the target molecule. nih.govnih.gov Introducing this substituent can be achieved in several ways. One approach involves starting with a precursor that already contains the desired stereocenter, such as a derivative of alanine. Another strategy is the direct methylation of a pre-formed indoline or indole ring, although this can sometimes lead to issues with regioselectivity (C2 vs. C3 or N-methylation). organic-chemistry.org A common industrial preparation method for 2-methylindoline (B143341) involves the catalytic hydrogenation of 2-methylindole, often using catalysts like palladium-carbon in the presence of an acidic ionic liquid or strong acids. google.com

Functionalization at the 5-Position with a Sulfonyl Moiety

Introducing the sulfonyl group at the C5 position of the indoline ring is typically achieved through electrophilic aromatic substitution. The indoline ring is electron-rich and directs electrophiles to the para-position (C5) relative to the nitrogen atom. A common method is direct chlorosulfonylation using chlorosulfonic acid, which installs a reactive sulfonyl chloride group (-SO₂Cl) onto the ring. This intermediate is then ready for reaction with an amine. Alternative strategies might involve Friedel-Crafts type reactions or the use of a pre-functionalized starting material, such as an aniline derivative with a sulfonyl group already in place, prior to the formation of the indoline ring.

Attachment of the Pyrrolidin-1-yl Moiety to the Sulfonyl Group

The final key retrosynthetic disconnection is the S-N bond of the sulfonamide. This bond is reliably formed by reacting a sulfonyl chloride with a primary or secondary amine. nih.gov In the synthesis of the target molecule, the 2-methylindoline-5-sulfonyl chloride intermediate would be reacted with pyrrolidine (B122466). wikipedia.org This is a standard and high-yielding nucleophilic substitution reaction, often carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct. The synthesis of N-sulfonyl pyrrolidine derivatives can be achieved through various methods, including cycloaddition reactions or condensation reactions using suitable catalysts. researchgate.netresearchgate.net

Advanced Synthetic Approaches to Indoline Derivatives

Modern organic synthesis has seen the development of powerful new methods for constructing heterocyclic rings like indoline. These advanced approaches often offer higher efficiency, milder reaction conditions, and greater functional group tolerance compared to classical methods.

Palladium-Catalyzed Cyclization and Intramolecular Amination Reactions

Palladium catalysis has become a powerful tool for the synthesis of nitrogen-containing heterocycles, including indolines. mdpi.com These methods typically involve the intramolecular cyclization of a suitably functionalized precursor.

One of the most prominent methods is the palladium-catalyzed intramolecular C-H amination. nih.gov This reaction creates the indoline ring by forming a C-N bond between the nitrogen atom and an ortho C-H bond of the aromatic ring in a β-arylethylamine substrate. organic-chemistry.org This approach is highly atom-economical as it avoids the need for pre-functionalization (e.g., halogenation) of the aromatic ring. acs.org The reaction often employs a directing group, such as picolinamide (PA), attached to the nitrogen, which facilitates the C-H activation step. nih.govorganic-chemistry.org

Another powerful palladium-catalyzed method is the intramolecular Heck reaction. acs.org In this approach, a precursor containing an aryl halide and an appropriately positioned alkene undergoes cyclization. The reaction proceeds via oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent reductive elimination to form the indoline product and regenerate the catalyst. acs.org This strategy has been used to create a variety of substituted indolines, including spiro-indoline products. acs.orgjiaolei.group

Below is a table summarizing key features of these advanced synthetic approaches.

| Method | Precursor Type | Key Transformation | Catalyst System (Example) | Advantages |

| Intramolecular C-H Amination | β-arylethylamine with directing group | C(sp²)-H bond activation and C-N bond formation | Pd(OAc)₂ with an oxidant (e.g., PhI(OAc)₂) | High atom economy, avoids pre-functionalization, mild conditions organic-chemistry.orgnih.govorganic-chemistry.org |

| Intramolecular Heck Reaction | N-alkenyl-ortho-haloaniline | C-C bond formation via carbopalladation followed by C-N bond formation | Pd(0) catalyst (e.g., Pd(PPh₃)₄) with a base | Good functional group tolerance, allows for complex structures acs.orgacs.org |

| Buchwald-Hartwig Amination | ortho-halo-β-arylethylamine | Intramolecular C-N cross-coupling | Pd catalyst with a phosphine ligand (e.g., BINAP) and a base | Forms five-, six-, and seven-membered rings efficiently organic-chemistry.org |

These palladium-catalyzed reactions represent the forefront of indoline synthesis, providing versatile and efficient routes to a wide range of structurally diverse indoline derivatives. organicreactions.orgorganic-chemistry.org

Metal-Free Electrochemical Methods for Indoline Synthesis

The construction of the indoline scaffold is a critical step in the synthesis of the target molecule. Traditional methods often rely on metal catalysts, which can lead to product contamination with trace metals. To address this, metal-free electrochemical methods have emerged as a green and sustainable alternative for the synthesis of N-heterocycles. nih.gov These methods avoid the use of expensive and toxic metal catalysts and external chemical oxidants, aligning with the principles of green chemistry. rsc.org

One notable advancement is the iodine-mediated electrochemical intramolecular C(sp²)-H amination of 2-vinyl anilines, which provides a switchable synthesis of indoline and indole derivatives. mdpi.com This method is particularly significant as it offers a rapid and efficient pathway to functionalized indolines under mild conditions. mdpi.com The reaction mechanism is proposed to proceed through an ionic pathway involving the oxidation of iodide to iodine, followed by nucleophilic addition and deprotonation steps. mdpi.com

Another innovative approach is the electrochemical triamination of alkynes, which allows for the controllable synthesis of functionalized indolines. organic-chemistry.org This strategy utilizes 2,2,6,6-tetramethylpiperidinooxy (TEMPO) as a redox catalyst and circumvents the need for terminal oxidants and transition metals. organic-chemistry.org The reaction is believed to proceed via a 5-endo-dig cyclization of a nitrogen-centered radical. organic-chemistry.org

Furthermore, the electrochemical umpolung of the bromide ion has been developed for the functionalization of indole C-H bonds, a reaction that can be adapted for indoline synthesis. acs.org This method is advantageous due to its use of inexpensive and readily available graphite rods as electrodes and its operationally simple and environmentally friendly nature. acs.org

These electrochemical methods represent a significant step forward in the synthesis of indoline cores, offering cleaner and more efficient routes that are highly desirable in pharmaceutical manufacturing.

| Method | Key Features | Starting Materials | Catalyst/Mediator |

| Iodine-Mediated C(sp²)-H Amination | Switchable synthesis of indolines and indoles, metal-free, mild conditions. mdpi.com | 2-Vinyl anilines | Iodine mdpi.com |

| Triamination of Alkynes | Controllable synthesis, avoids terminal oxidants and transition metals. organic-chemistry.org | Anilines, Alkynes | TEMPO organic-chemistry.org |

| Umpolung of Bromide | Sustainable, uses inexpensive electrodes, environmentally friendly. acs.org | Indoles | None (electrochemical) acs.org |

One-Pot and Multicomponent Reactions for Indoline Scaffolds

One-pot and multicomponent reactions (MCRs) offer significant advantages in the synthesis of complex molecules like indolines by combining multiple reaction steps into a single operation. This approach enhances efficiency by reducing reaction time, minimizing waste, and simplifying purification processes. researchgate.net MCRs are particularly powerful for creating molecular diversity and have been successfully applied to the synthesis of various indole-containing scaffolds. rsc.orgnih.gov

A notable example is the modular assembly of tetrahydrocarboline types of indole alkaloids from simple building blocks in a single step. nih.gov This protocol demonstrates broad compatibility with medicinally relevant functional groups and allows for the rapid generation of diverse molecular architectures. nih.gov Similarly, a multicomponent reaction for the modular assembly of indole-fused seven-membered heterocycles has been developed, highlighting the power of MCRs in constructing complex polycyclic systems. rsc.org

The synthesis of dispiro[indoline-3,2'-quinoline-3',3''-indoline] and dispiro[indoline-3,2'-pyrrole-3',3''-indoline] derivatives has been achieved via a base-promoted three-component reaction of 3-methyleneoxindoles, dimedone, isatins, and ammonium acetate. beilstein-journals.org This reaction showcases interesting molecular diversity and diastereoselectivity, providing efficient access to complex spiroindoline frameworks. beilstein-journals.org

Furthermore, a post-Ugi/diastereoselective cascade reaction has been developed for the one-pot construction of naturally existing spiroindolines. rsc.org This metal-free protocol involves the formation of a new C-C bond through a selective 5-exo-dig indole cyclization and a new C-N bond with simultaneous control of three chiral centers. rsc.org

These one-pot and multicomponent strategies provide powerful tools for the efficient and diversity-oriented synthesis of indoline-based scaffolds, which are crucial for the rapid exploration of chemical space in drug discovery.

| Reaction Type | Key Features | Starting Materials | Products |

| Modular Assembly of Tetrahydrocarbolines | Single-step synthesis, broad functional group tolerance. nih.gov | 2- or 3-alkylated indoles, formaldehyde, amine hydrochlorides nih.gov | γ- or β-tetrahydrocarbolines nih.gov |

| Assembly of Indole-Fused Heterocycles | Modular, mild conditions, high efficiency. rsc.orgrsc.org | Indole, formaldehyde, amino hydrochloride rsc.orgrsc.org | Indole-fused oxadiazepines and thiadiazepines rsc.orgrsc.org |

| Three-Component Reaction for Dispiroindolines | High diastereoselectivity, molecular diversity. beilstein-journals.org | 3-Methyleneoxindoles, dimedone, isatins, ammonium acetate beilstein-journals.org | Dispiro[indoline-3,2'-quinoline-3',3''-indoline] and dispiro[indoline-3,2'-pyrrole-3',3''-indoline] derivatives beilstein-journals.org |

| Post-Ugi/Diastereoselective Cascade | Metal-free, one-pot, stereocontrolled. rsc.org | Isocyanides, alkynes, amines, carboxylic acids | Spiroindolines rsc.org |

Synthesis of Pyrrolidine Derivatives and Their Integration into Indoline Frameworks

Stereoselective Synthesis of Pyrrolidine Precursors

The stereoselective synthesis of pyrrolidine derivatives is of paramount importance, as the stereochemistry of the pyrrolidine ring can significantly influence the biological activity of the final compound. nih.gov A common and effective strategy involves the use of chiral starting materials, such as proline and 4-hydroxyproline, which provide a ready source of optically pure pyrrolidine scaffolds. mdpi.com These precursors can be further functionalized to introduce the desired substituents while retaining the stereochemical integrity of the chiral centers. mdpi.com

Another powerful method for the stereoselective synthesis of pyrrolidines is the 1,3-dipolar cycloaddition reaction between azomethine ylides and various dipolarophiles. nih.gov This method allows for the construction of the pyrrolidine ring with good control over both regio- and stereoselectivity. nih.gov The choice of the 1,3-dipole and the dipolarophile is crucial for determining the substitution pattern and stereochemistry of the resulting pyrrolidine. nih.gov

Ring-closing metathesis (RCM) of enynes containing a basic or nucleophilic nitrogen atom has also emerged as an efficient method for the preparation of chiral pyrrolidine derivatives. organic-chemistry.orgacs.org This reaction, often catalyzed by ruthenium-based Grubbs catalysts, proceeds under mild conditions and provides access to a variety of substituted pyrrolidines in good yields. organic-chemistry.orgacs.org

Furthermore, the synthesis of a new chiral pyrrolidine has been achieved from 2,3-O-iso-propylidene-D-erythronolactol through two different methodologies, showcasing the versatility of carbohydrate-derived starting materials in asymmetric synthesis. nih.gov

| Synthetic Method | Key Features | Starting Materials | Catalyst |

| Functionalization of Chiral Pool | Utilizes readily available chiral starting materials. mdpi.com | Proline, 4-hydroxyproline mdpi.com | Various |

| 1,3-Dipolar Cycloaddition | Good regio- and stereocontrol. nih.gov | Azomethine ylides, alkenes nih.gov | Various |

| Ring-Closing Enyne Metathesis | Mild conditions, good yields. organic-chemistry.orgacs.org | Enynes with a nitrogen atom organic-chemistry.orgacs.org | Grubbs catalyst organic-chemistry.orgacs.org |

| Carbohydrate-Based Synthesis | Utilizes chiral carbohydrates as starting materials. nih.gov | 2,3-O-iso-propylidene-D-erythronolactol nih.gov | Various |

Coupling Reactions for Pyrrolidine-Sulfonyl Linkages

The formation of the sulfonamide bond between the pyrrolidine ring and the sulfonyl group on the indoline core is a pivotal step in the synthesis of the target molecule. The most common method for creating this linkage is the reaction of a pyrrolidine with a sulfonyl chloride. acs.org This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct.

The synthesis of pyrrolidine sulfonamides as selective and orally bioavailable antagonists of the transient receptor potential vanilloid-4 (TRPV4) has been reported, where the key step involves the reaction of a pyrrolidine derivative with a substituted benzenesulfonyl chloride. acs.org The choice of base and solvent can be critical for achieving high yields and purity.

In the context of synthesizing sulfonamide derivatives of pyrrolidine as anti-diabetic agents, various substituted pyrrolidines were coupled with different sulfonyl chlorides to explore the structure-activity relationship. nih.gov This highlights the modularity of this coupling reaction, allowing for the facile introduction of diverse substituents on both the pyrrolidine and the sulfonyl-bearing aromatic ring.

Furthermore, the intramolecular cross-electrophile coupling reaction of sulfonamides with alkyl chlorides has been reported, which provides a novel method for the formation of C-N bonds and the manipulation of sulfonamide backbones. acs.org While this specific reaction may not be directly applicable to the intermolecular coupling required for the target molecule, it demonstrates the ongoing innovation in sulfonamide chemistry.

| Reactants | Reaction Conditions | Product |

| Pyrrolidine and 2,4-Dichlorobenzenesulfonyl chloride | Basic conditions acs.org | Pyrrolidine sulfonamide acs.org |

| Substituted Pyrrolidines and various Sulfonyl Chlorides | Basic conditions | Sulfonamide derivatives of pyrrolidine nih.gov |

| N-Boc protected Pyrrolidine and 2,4-Dichlorobenzenesulfonyl chloride | TFA deprotection followed by sulfonylation with K₂CO₃ acs.org | Pyrrolidine sulfonamide acs.org |

Sulfonylation Strategies in Indoline Chemistry

The introduction of the sulfonyl group at a specific position on the indoline ring is a crucial transformation that requires precise regiochemical control. The electronic properties of the indoline ring and the directing effects of existing substituents play a significant role in determining the outcome of the sulfonylation reaction.

Regioselective Introduction of Sulfonyl Groups at C-5

The regioselective functionalization of the indoline nucleus, particularly at the C-5 position, can be challenging due to the inherent reactivity of other positions, such as C-7. A common strategy to achieve regioselectivity is the use of directing groups. For instance, a pivaloyl directing group at the C-3 position of indole has been shown to enable the direct and site-selective arylation at the C-4 and C-5 positions. researchgate.net A similar strategy could be envisioned for the introduction of a sulfonyl group.

Direct C-H functionalization is a powerful tool for the introduction of various functional groups onto aromatic rings. A copper-catalyzed direct C-7 sulfonylation of indolines with arylsulfonyl chlorides has been reported, which proceeds via a chelation-assisted strategy. nih.gov While this method targets the C-7 position, it highlights the potential of transition metal catalysis for the regioselective sulfonylation of indolines. By modifying the directing group or the catalytic system, it may be possible to steer the sulfonylation to the C-5 position.

Furthermore, a copper(I)-catalyzed 5-sulfonation of quinolines via bidentate-chelation assistance has been developed. acs.org The principles of this reaction, which involves the activation of a C-H bond adjacent to a chelating group, could be adapted to the indoline system to achieve C-5 sulfonylation.

In the absence of a directing group, the inherent electronic properties of the indoline ring will dictate the position of electrophilic substitution. The electron-donating nature of the nitrogen atom in the indoline ring activates the benzene ring towards electrophilic attack, with the C-5 and C-7 positions being the most favored. The presence of a methyl group at the C-2 position, as in the target molecule, will also influence the regioselectivity of the sulfonylation reaction. Careful control of the reaction conditions, including the choice of sulfonating agent and solvent, is crucial for achieving the desired C-5 regioselectivity.

| Strategy | Key Features | Position Targeted |

| Directing Group | Enables site-selective functionalization. researchgate.net | C-4 and C-5 researchgate.net |

| Chelation-Assisted C-H Functionalization | Utilizes a coordinating group to direct the reaction. nih.govacs.org | C-7 (indoline), C-5 (quinoline) nih.govacs.org |

| Electrophilic Aromatic Substitution | Relies on the inherent electronic properties of the substrate. | C-5 and C-7 |

Investigations into Sulfonyl Group Migration Phenomena

The phenomenon of sulfonyl group migration is a notable and sometimes unexpected event in the chemistry of sulfonamides and related compounds. While specific studies on sulfonyl group migration directly involving 2-Methyl-5-(pyrrolidin-1-ylsulfonyl)indoline are not documented in the provided search results, the broader context of sulfonyl migrations in indole and indoline systems provides valuable insights into potential rearrangements that could occur during synthesis or subsequent reactions.

Research has described sequential 1,3-N- to C- and 1,3-C- to C-migration of sulfonyl groups in the synthesis of 1,4-diazepines from indoloazomethine ylides nih.gov. This indicates that under certain reaction conditions, a sulfonyl group attached to a nitrogen atom within an indole-related framework can migrate to a carbon atom. Such migrations are often thermally or photochemically induced and can proceed through either radical or polar mechanisms.

Another study details the synthesis of 3-sulfonylindoles via a gold- or silver-catalyzed cyclization of ortho-alkynyl N-sulfonyl precursors, which is accompanied by a 1,3-sulfonyl migration acs.org. This work highlights that the presence of transition metal catalysts can facilitate these rearrangement processes. Crossover experiments in this study suggested an intermolecular pathway for the sulfonyl group migration under certain conditions acs.org.

In the context of the synthesis of this compound, while a direct migration from the 5-position to another position on the indoline ring is less likely under standard synthetic conditions, the possibility of such rearrangements should be considered, particularly if the molecule is subjected to harsh conditions such as high temperatures, UV irradiation, or the presence of radical initiators or certain metal catalysts. The stability of the sulfonyl group at the 5-position is generally high due to the aromatic nature of the attached ring system. However, the potential for migration, especially from a nitrogen atom if an N-sulfonylated intermediate were to be formed, is a factor that synthetic chemists must be aware of.

The following table summarizes key findings from the literature regarding sulfonyl group migrations in related heterocyclic systems:

| Study Focus | Key Findings | Potential Relevance to this compound |

| Synthesis of 1,4-diazepines from indoloazomethine ylides nih.gov | Observation of sequential 1,3-N- to C- and 1,3-C- to C-sulfonyl group migrations. | Highlights the mobility of sulfonyl groups in indole-related structures under thermal conditions. |

| Synthesis of 3-sulfonylindoles acs.org | Gold- or silver-catalyzed cyclization accompanied by a 1,3-sulfonyl migration. Crossover experiments suggest an intermolecular pathway. | Demonstrates that metal catalysis can induce sulfonyl migrations in indole precursors. |

Green Chemistry and Sustainable Synthetic Methodologies in Compound Preparation

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds, aiming to reduce the environmental impact of chemical processes. For the preparation of this compound, several aspects of the proposed synthesis can be optimized to align with green chemistry principles.

A key area for improvement is the choice of solvents. Traditional organic synthesis often relies on volatile and hazardous organic solvents. The application of green solvents, such as water, ionic liquids, or supercritical fluids, can significantly reduce the environmental footprint of the synthesis. For instance, the catalytic hydrogenation of 2-methylindole to 2-methylindoline can be performed in acidic ionic liquids, which can often be recycled and reused google.com.

Another important principle of green chemistry is the use of catalysis over stoichiometric reagents to improve atom economy and reduce waste. The use of a catalytic amount of palladium on carbon for the hydrogenation step is an example of this principle in action.

Recent research in the broader field of sulfonamide synthesis has highlighted several green and sustainable methodologies. These include:

Mechanosynthesis: A solvent-free mechanochemical approach for the synthesis of sulfonamides has been demonstrated, which involves a one-pot, double-step procedure mediated by solid reagents google.com. This method avoids the use of bulk solvents, a significant step towards a greener process.

Synthesis in Water: A facile and environmentally benign synthesis of sulfonamides in aqueous media has been developed. This method uses equimolar amounts of reactants and avoids the use of organic bases, with product isolation achieved by simple filtration orgsyn.org.

Sustainable Oxidative Chlorination: An eco-friendly method for synthesizing sulfonamides from thiols involves an in-situ oxidative chlorination in sustainable solvents like water or ethanol. This process features simple conditions and a solvent-free workup chemimpex.com.

The application of these green methodologies to the synthesis of this compound could involve adapting the chlorosulfonation and amidation steps to be performed in water or under solvent-free mechanochemical conditions.

The following table outlines potential green chemistry improvements for the proposed synthesis:

| Synthetic Step | Traditional Approach | Potential Green Alternative | Green Chemistry Principle Addressed |

| Hydrogenation of 2-methylindole | Use of organic solvents. | Use of recyclable acidic ionic liquids google.com. | Safer Solvents, Catalysis |

| Chlorosulfonation | Use of excess chlorosulfonic acid and chlorinated solvents. | Optimization of stoichiometry, exploration of solvent-free conditions. | Atom Economy, Waste Prevention |

| Amidation | Use of organic solvents and bases. | Performing the reaction in water orgsyn.org, or under mechanochemical conditions google.com. | Safer Solvents, Waste Prevention |

By incorporating these green and sustainable practices, the synthesis of this compound can be made more environmentally friendly and efficient.

Spectroscopic Characterization and Structural Elucidation Studies

Advanced Spectroscopic Techniques for Structural Confirmation

A combination of sophisticated spectroscopic methods is employed to elucidate the intricate molecular architecture of 2-Methyl-5-(pyrrolidin-1-ylsulfonyl)indoline. Each technique provides unique and complementary information, which, when integrated, allows for a detailed and unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom can be determined.

For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the indoline (B122111) core, the methyl group at the C2 position, and the pyrrolidine (B122466) ring of the sulfonyl moiety. The aromatic protons on the indoline ring would typically appear in the downfield region, with their splitting patterns providing information about their substitution pattern. The protons of the chiral center at C2 and the adjacent methylene (B1212753) group at C3 would show characteristic diastereotopic splitting. The methyl group at C2 would present as a doublet. The protons of the pyrrolidinyl group are also expected to show characteristic multiplets.

The ¹³C NMR spectrum provides complementary information by revealing the chemical environment of each carbon atom. The number of distinct signals confirms the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the aromatic carbons, the aliphatic carbons of the indoline and pyrrolidine rings, and the methyl carbon can be assigned based on established correlation tables and computational predictions. Two-dimensional NMR techniques, such as HMQC and HMBC, would be instrumental in unequivocally assigning the proton and carbon signals. nih.gov

Interactive Table 1: Hypothetical ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.65 | d | 1H | H-4 |

| 7.60 | dd | 1H | H-6 |

| 6.50 | d | 1H | H-7 |

| 4.20 | m | 1H | H-2 |

| 3.30 | t | 4H | N-CH₂ (pyrrolidine) |

| 3.15 | dd | 1H | H-3a |

| 2.65 | dd | 1H | H-3b |

| 1.90 | m | 4H | CH₂ (pyrrolidine) |

| 1.30 | d | 3H | CH₃ |

Interactive Table 2: Hypothetical ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 152.5 | C-7a |

| 135.0 | C-5 |

| 130.8 | C-3a |

| 125.5 | C-6 |

| 124.0 | C-4 |

| 109.0 | C-7 |

| 58.0 | C-2 |

| 48.0 | N-CH₂ (pyrrolidine) |

| 37.0 | C-3 |

| 25.5 | CH₂ (pyrrolidine) |

| 22.0 | CH₃ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrational frequencies of its bonds. The IR spectrum of this compound is expected to display characteristic absorption bands that confirm the presence of the key functional moieties.

The presence of the N-H bond in the indoline ring would be indicated by a stretching vibration in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are anticipated to appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl and pyrrolidine groups would be observed just below 3000 cm⁻¹. Crucially, the strong absorption bands characteristic of the sulfonyl group (S=O) are expected in the regions of 1350-1300 cm⁻¹ (asymmetric stretching) and 1160-1120 cm⁻¹ (symmetric stretching). The C-N stretching vibrations of the indoline and pyrrolidine rings would also be present in the fingerprint region.

Interactive Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~3350 | Medium | N-H (indoline) | Stretching |

| ~2970 | Medium | C-H (aliphatic) | Stretching |

| ~1600 | Medium | C=C (aromatic) | Stretching |

| ~1340 | Strong | S=O (sulfonyl) | Asymmetric Stretching |

| ~1150 | Strong | S=O (sulfonyl) | Symmetric Stretching |

| ~1180 | Medium | C-N | Stretching |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₁₃H₁₈N₂O₂S, the theoretical exact mass can be calculated. chemicalbook.com HRMS analysis provides an experimental mass measurement with high accuracy, which should be in close agreement with the calculated value, thereby confirming the molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule is expected to undergo characteristic fragmentation pathways under ionization, leading to the formation of stable fragment ions. The analysis of these fragments can help to confirm the connectivity of the different structural units, such as the loss of the pyrrolidine ring or cleavage of the sulfonyl group.

Interactive Table 4: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₃H₁₈N₂O₂S |

| Calculated Exact Mass | 282.1089 |

| Observed [M+H]⁺ | 283.1162 |

Purity Assessment Methodologies in Synthesized Compound Research

Ensuring the purity of a synthesized compound is critical for its subsequent use in any application. A combination of chromatographic and spectroscopic methods is typically employed to assess the purity of a substance like this compound.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for purity assessment. By using a suitable stationary phase and mobile phase, it is possible to separate the target compound from any impurities, starting materials, or by-products. The purity is typically determined by the area percentage of the main peak in the chromatogram.

Gas Chromatography (GC), where applicable, can also be used for purity analysis, particularly for volatile and thermally stable compounds. nih.gov

In addition to chromatographic methods, ¹H NMR spectroscopy can serve as a powerful tool for purity assessment. The integration of the signals corresponding to the target compound can be compared to the integration of signals from any impurities to provide a quantitative measure of purity. The absence of extraneous peaks in the ¹H NMR and ¹³C NMR spectra is a strong indicator of high purity. Elemental analysis, which determines the percentage composition of elements (C, H, N, S), is another classical method to confirm the purity and empirical formula of a synthesized compound.

Theoretical and Computational Investigations of 2 Methyl 5 Pyrrolidin 1 Ylsulfonyl Indoline

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in computational chemistry for studying the electronic structure and geometry of molecules. bohrium.com DFT methods are employed to determine a molecule's optimized geometry, electronic properties, and vibrational frequencies by solving the Schrödinger equation in an approximate manner. researchgate.net The B3LYP functional with a 6-311G+(d,p) basis set is a commonly utilized combination for such quantum chemical calculations. nih.gov

The electronic structure of a molecule is key to understanding its reactivity. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

Another tool derived from electronic structure calculations is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, colored blue). researchgate.net This provides a visual guide to how the molecule will interact with other chemical species.

While specific DFT data for 2-Methyl-5-(pyrrolidin-1-ylsulfonyl)indoline is not widely published, the table below illustrates typical electronic properties that would be calculated for such a molecule.

| Parameter | Description | Illustrative Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| Energy Gap (ΔE) | LUMO-HOMO energy difference | 5.3 eV |

| Dipole Moment | Measure of molecular polarity | 3.5 Debye |

This table is for illustrative purposes to show the type of data generated from DFT calculations.

DFT is also used to perform geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule—its lowest energy conformation. This process involves calculating key geometric parameters such as bond lengths, bond angles, and dihedral angles. For instance, in a related compound, 4-((pyrrolidin-1-ylsulfonyl) methyl)aniline, DFT calculations showed that the calculated geometric parameters were in close agreement with experimental data from X-ray crystallography. bohrium.com Such calculations for this compound would reveal the precise spatial orientation of the indoline (B122111) ring relative to the pyrrolidinylsulfonyl group, which is crucial for its interaction with biological targets. The pyrrolidine (B122466) ring itself typically adopts a non-planar envelope or twist conformation. bohrium.com

| Structural Parameter | Description | Illustrative Value |

|---|---|---|

| S-N (Sulfonamide) Bond Length | Distance between Sulfur and Nitrogen atoms | 1.65 Å |

| C-S-N Bond Angle | Angle formed by Carbon-Sulfur-Nitrogen | 107.5° |

| Indoline-Sulfonyl Dihedral Angle | Torsional angle defining the orientation of the two main groups | 85.0° |

This table provides illustrative examples of geometric parameters obtained from DFT-based geometry optimization.

Molecular Modeling and Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com This method is instrumental in drug discovery for predicting how a potential drug molecule interacts with its biological target at the atomic level.

Docking simulations provide detailed profiles of the non-covalent interactions between the ligand and the amino acid residues in the target's binding site. These interactions, which stabilize the complex, include hydrogen bonds, hydrophobic interactions, ionic bonds, and π-π stacking.

For example, in docking studies of similar 5-chloro-indole derivatives targeting the EGFR kinase domain, key interactions were observed. nih.gov The indole (B1671886) moiety was found to form hydrogen bonds with residues like Met790 and Lys745 and pi-stacking or hydrophobic interactions with residues such as Val726. nih.gov Similarly, the pyrrolidine group in other docked ligands has been shown to form hydrogen bonds with residues like Asp800 at the entrance of the binding pocket. nih.gov For this compound, docking studies would aim to identify analogous interactions, mapping how the indoline core, the methyl group, and the pyrrolidinylsulfonyl moiety engage with a specific target protein.

| Molecular Moiety | Potential Interaction Type | Potential Interacting Residue (Example) |

|---|---|---|

| Indoline NH | Hydrogen Bond Donor | Asp, Glu, Carbonyl backbone |

| Sulfonyl Oxygens | Hydrogen Bond Acceptor | Lys, Arg, Ser |

| Indoline Aromatic Ring | Hydrophobic / π-π Stacking | Phe, Tyr, Trp, Val |

| Pyrrolidine Ring | Hydrophobic / van der Waals | Leu, Ile, Ala |

This table illustrates the potential interactions that would be analyzed in a docking study of this compound.

A primary output of molecular docking is a score that estimates the binding affinity between the ligand and the target. Docking algorithms use scoring functions to calculate this value, often expressed as a binding energy (e.g., in kcal/mol) or an inhibition constant (Ki). A lower binding energy value indicates a more stable complex and higher predicted affinity. These scores are crucial for ranking different compounds or different binding poses of the same compound. For instance, in a study on Mcl-1 inhibitors, a chiral indoline derivative, (R)-2-methyl-N-(...)-indoline-5-sulfonamide, exhibited a potent binding affinity with a Ki value of 28 nM. nih.gov This highlights how computational predictions can correlate with potent biological activity.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. Computational SAR methods use modeling to predict the impact of chemical modifications, guiding the design of more potent and selective analogs.

By computationally modeling a series of analogs of this compound, researchers can build predictive SAR models. For example, studies on related indole derivatives have shown that the position and nature of substituents significantly impact activity. In one series, adding a methyl group to the indole ring was found to be beneficial for antibacterial activity. nih.gov In another study targeting Mcl-1, the incorporation of a chiral 2-(R)-methylindoline moiety led to a two-fold improvement in binding affinity compared to an analog with a cyclohexyl group, suggesting that a specific non-planar geometry was preferred at that position. nih.gov

A computational SAR study of this compound could involve systematically modifying different parts of the molecule—for instance, changing the methyl group to an ethyl or cyclopropyl (B3062369) group, altering the pyrrolidine ring to a piperidine (B6355638) or morpholine, or shifting the position of the sulfonyl group on the indoline ring—and then using docking and binding energy calculations to predict the effect of each change on target affinity.

| Original Moiety | Hypothetical Modification | Predicted SAR Outcome (Illustrative) |

|---|---|---|

| 2-Methyl | Hydrogen (des-methyl) | Reduced affinity due to loss of hydrophobic interaction |

| 2-Methyl | 2-(R)-Methyl vs 2-(S)-Methyl | One enantiomer shows significantly higher affinity due to better steric fit |

| Pyrrolidine | Piperidine | Slight decrease in affinity due to suboptimal fit in pocket |

| 5-Sulfonyl | 6-Sulfonyl | Loss of key hydrogen bond, leading to significantly lower affinity |

This table provides a hypothetical example of a computational SAR analysis for this compound.

Identification of Key Pharmacophoric Features

A pharmacophore is the essential three-dimensional arrangement of molecular features that enable a molecule to interact with a specific biological target. For the class of indoline sulfonamides, including this compound, the key pharmacophoric features are derived from its constituent parts: the indoline core, the sulfonamide linker, and the pyrrolidine ring.

Molecular docking studies on similar indoline-5-sulfonamides, particularly as inhibitors of enzymes like carbonic anhydrase (CA), reveal a consistent pattern of interactions. mdpi.comnih.gov The sulfonamide group is a critical pharmacophoric element, often acting as a zinc-binding group in metalloenzymes. mdpi.com The two oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, while the sulfonamide nitrogen can also participate in hydrogen bonding. nih.gov

The indoline scaffold itself serves as a rigid core that can engage in hydrophobic and van der Waals interactions within a receptor's binding pocket. nih.govacs.org Furthermore, the aromatic portion of the indoline ring can form arene-H interactions with appropriate amino acid residues. mdpi.com The 2-methyl group contributes to the hydrophobic character of the molecule, potentially influencing binding affinity and selectivity. The pyrrolidine ring is a hydrophobic moiety that can occupy a hydrophobic sub-pocket in a target protein, further anchoring the ligand.

Based on the analysis of analogous compounds, the key pharmacophoric features of this compound can be summarized as follows:

| Feature ID | Pharmacophoric Feature | Structural Component | Potential Interaction Type |

| HBA1/ZBG | Hydrogen Bond Acceptor / Zinc-Binding Group | Sulfonyl Oxygens (O=S=O) | Hydrogen Bonding, Metal Coordination |

| HBA2 | Hydrogen Bond Acceptor | Sulfonyl Oxygens (O=S=O) | Hydrogen Bonding |

| HYD1 | Hydrophobic Group | Indoline Ring System | Hydrophobic, van der Waals |

| HYD2 | Hydrophobic Group | 2-Methyl Group | Hydrophobic, van der Waals |

| HYD3 | Hydrophobic Group | Pyrrolidine Ring | Hydrophobic, van der Waals |

| ARO1 | Aromatic Ring | Benzene portion of Indoline | π-π Stacking, Arene-H Interactions |

These features provide a model for how the molecule might interact with biological targets and serve as a foundation for virtual screening and lead optimization efforts.

Virtual Screening and Lead Optimization Strategies

Computational techniques are pivotal in modern drug discovery for identifying and refining new therapeutic agents. Virtual screening and lead optimization represent two key stages where these methods are applied. danaher.compatsnap.com

Virtual Screening

Virtual screening involves the computational assessment of large libraries of chemical compounds to identify molecules that are likely to bind to a drug target. patsnap.com This can be done using either ligand-based or structure-based approaches.

Ligand-Based Virtual Screening (LBVS): If a set of known active molecules exists, a pharmacophore model, like the one described above, can be generated. This model is then used as a 3D query to search databases for other molecules that possess the same spatial arrangement of key features. nih.gov For instance, an indole derivative has been used as a template for similarity searches to identify new inhibitors of M. tuberculosis DNA gyrase. acs.org

Structure-Based Virtual Screening (SBVS): If the 3D structure of the target protein is known, molecular docking can be used to predict how well compounds from a library will fit into the binding site. nih.gov This approach was successfully used to screen a database of natural products to identify novel inhibitors of the SARS-CoV-2 main protease, with indole derivatives emerging as promising hits. nih.govmdpi.com

In a hypothetical screening campaign to find molecules similar to this compound, a pharmacophore query containing the features in the table above could be used, or the compound could be docked into the active site of a relevant target, such as a carbonic anhydrase isoform. mdpi.com

Lead Optimization Strategies

Once a "hit" compound is identified, lead optimization is the iterative process of modifying its chemical structure to improve its drug-like properties. nih.gov This includes enhancing potency, improving selectivity, and optimizing ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. danaher.com For an indoline sulfonamide lead, computational methods guide several optimization strategies:

| Strategy | Objective | Example Application |

| Scaffold Hopping | Discover novel core structures while retaining key binding interactions. | Replacing an aminoindane core with an indoline core to develop new carbonic anhydrase inhibitors. mdpi.comnih.gov |

| Functional Group Modification | Enhance potency, selectivity, or pharmacokinetic properties. | "Capping" the sulfonamide nitrogen with a methyl or difluoromethyl group to reduce polar surface area and acidity, thereby improving brain penetration. nih.govacs.org |

| Substituent Variation (SAR) | Explore Structure-Activity Relationships (SAR) to improve target binding. | Modifying acyl groups attached to the indoline nitrogen to enhance inhibitory activity and selectivity against different carbonic anhydrase isoforms. nih.gov |

| Bioisosteric Replacement | Replace a functional group with another that has similar physical or chemical properties to improve ADMET profile. | Swapping a carboxylic acid with a tetrazole to maintain acidity but improve metabolic stability or cell permeability. |

Computational tools like Quantitative Structure-Activity Relationship (QSAR) modeling can build predictive models that correlate chemical structures with biological activities, guiding chemists toward more promising modifications. acs.org

Computational Studies on Reaction Mechanisms and Selectivity

The synthesis of this compound typically involves two key chemical transformations: the electrophilic sulfonylation of the indoline ring and the subsequent amidation of the resulting sulfonyl chloride. Computational chemistry, particularly using methods like Density Functional Theory (DFT), provides powerful tools to understand the mechanisms and selectivity of these reactions. researchgate.net

The primary synthetic challenge is controlling the regioselectivity of the electrophilic substitution on the indoline ring. For N-acetylindoline, electrophilic aromatic substitution, such as chlorosulfonylation, preferentially occurs at the 6-position due to electronic and steric factors. nih.govnih.gov This is a crucial consideration for synthesizing the desired 5-sulfonyl isomer.

Computational studies can elucidate the factors governing this selectivity:

Reaction Pathway Modeling: DFT calculations can map the potential energy surface of the reaction. By calculating the activation energies for substitution at different positions on the indoline ring (e.g., C5 vs. C6 vs. C7), chemists can predict the most favorable reaction pathway and, therefore, the major product isomer.

Intermediate Stability: The stability of the cationic intermediates (Wheland intermediates or sigma complexes) formed during electrophilic attack can be calculated. The most stable intermediate typically corresponds to the pathway with the lowest activation energy. Computational models suggest that for many electrophilic additions to indole systems, the stability of these intermediates is a key determinant of regioselectivity. nih.gov

Distortion Energy Analysis: A model used to predict the regioselectivity of nucleophilic additions to highly reactive "indolyne" intermediates posits that the outcome is controlled by the energy required to distort the aryne bond angles toward the geometry of the transition state. nih.govacs.org Similar principles of distortion and activation strain can be applied computationally to model electrophilic substitution reactions.

| Computational Method | Application in Synthesis Analysis | Predicted Outcome |

| Density Functional Theory (DFT) | Calculate transition state energies for electrophilic attack at different ring positions. | Activation energy barriers (ΔG‡), prediction of the most likely site of sulfonylation. |

| Natural Bond Orbital (NBO) Analysis | Analyze the charge distribution on the indoline ring. | Identification of the most nucleophilic carbon atom, predicting the site of electrophilic attack. |

| Activation Strain Model | Decompose the activation energy into the energy required to distort reactants and their interaction energy. | Insight into why substitution at one position is favored over another (e.g., lower distortion energy). |

These computational approaches allow for an in silico investigation of reaction mechanisms, helping to rationalize experimentally observed outcomes and to design synthetic routes that yield the desired product with high selectivity.

Research on Biological Interactions and Mechanisms of Action of 2 Methyl 5 Pyrrolidin 1 Ylsulfonyl Indoline

Investigation of Molecular Target Interactions

There are no available research findings that specifically investigate the binding or inhibition of enzymes such as caspases, aromatase, carbonic anhydrases, or DapE by 2-Methyl-5-(pyrrolidin-1-ylsulfonyl)indoline .

No published studies were found that examine the potential of This compound to act as a ligand for the 5-HT6 receptor or as a binder for DCAF15.

Cellular and Biochemical Mechanism Elucidation

There is no information available in the scientific literature regarding the investigation of cellular pathway modulation by This compound .

No published research was identified that describes the use of specific in vitro biological activity screening methodologies to assess the effects of This compound .

Exploration of Potential Bioactivities in Research Models

There are no documented studies exploring the potential bioactivities of This compound in any research models.

A-1. and Related Compounds

The structural motif of this compound, which combines an indoline (B122111) core, a methyl group at the 2-position, and a pyrrolidinylsulfonyl group at the 5-position, is a subject of significant interest in medicinal chemistry. This interest stems from the diverse biological activities exhibited by its constituent parts—the indoline, sulfonamide, and pyrrolidine (B122466) moieties. Research into analogous and derivative compounds has revealed a broad spectrum of pharmacological potential, which will be explored in the following sections.

A-1.1. Research into Anti-inflammatory Mechanisms

Compounds featuring indole (B1671886) or indoline cores coupled with sulfonamide groups have been extensively investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. nih.govnih.gov COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. clevelandclinic.org The selective inhibition of the COX-2 isoform over COX-1 is a critical goal in developing anti-inflammatory drugs to reduce gastrointestinal side effects. clevelandclinic.orgwikipedia.org

The sulfonamide moiety (—SO₂NH₂) or a similar methylsulfonyl group (—SO₂CH₃) is a hallmark of many selective COX-2 inhibitors (coxibs). nih.govnih.gov This group is crucial for binding to a specific side pocket in the COX-2 enzyme active site, an interaction that is key to its selectivity. nih.gov Studies on various heterocyclic compounds, including those with an indole scaffold, have shown that the presence of a sulfonamide or methylsulfonyl substituent is a strong determinant of COX-2 inhibitory potency and selectivity. nih.govresearchgate.net

Research on sulfonamide-substituted pyrrolo[3,2,1-hi]indoles demonstrated potent and highly selective COX-2 inhibition. For instance, certain phenyl-derivatives in this class exhibited IC₅₀ values for COX-2 as low as 53 nM. nih.gov Similarly, other pyrrolidine derivatives have been synthesized and evaluated for their effects on COX-1 and COX-2 enzymes, with some showing promise as leads for new nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov The indoline derivative 1-(2,6-dichlorophenyl)indolin-2-one has also demonstrated anti-inflammatory and analgesic activity, suggesting the potential of the indoline core in this therapeutic area. mdpi.comnih.gov

| Compound Class | Target | Reported Activity (IC₅₀) |

|---|---|---|

| Phenyl-substituted Pyrrolo[3,2,1-hi]indoles | COX-2 | 53 nM nih.gov |

| Other Pyrrolo[3,2,1-hi]indole derivatives | COX-2 | 0.053–0.253 µM nih.gov |

| Amide indomethacin (B1671933) analogs (Indole-based) | COX-2 | 0.09–0.4 µM nih.gov |

A-1.2. Research into Antimicrobial Properties

The indole, indoline, and pyrrolidine scaffolds are integral to many compounds exhibiting significant antimicrobial activity. nih.govresearchgate.net Sulfonamide-based indole derivatives, in particular, have been synthesized and screened for activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. researchgate.net

Studies on spiro[oxindole-2,3′-pyrrolidine] derivatives, which combine oxindole (B195798) and pyrrolidine rings, have shown moderate to excellent in vitro antibacterial and antifungal activities. mdpi.com Some of these compounds were particularly effective against Gram-positive bacteria like Staphylococcus aureus and Micrococcus luteus, with Minimum Inhibitory Concentration (MIC) values as low as 3.9 µg/mL. mdpi.com Other research on pyrrolidine derivatives has identified compounds with promising activity against Candida albicans, a common fungal pathogen. nih.gov

The mechanism of action for these antimicrobial compounds can be varied. Molecular docking studies of certain spiropyrrolidine derivatives suggest potential inhibition of essential microbial enzymes such as glucosamine (B1671600) 6-phosphate synthase (GlcN6P) and methionyl-trna-synthetase. mdpi.com Indole derivatives themselves are known to affect various aspects of bacterial physiology, including cell division and biofilm formation. researchgate.net Furthermore, quinoline-5-sulfonamide (B3425427) derivatives have shown efficacy against multidrug-resistant clinical isolates, including methicillin-resistant S. aureus (MRSA). mdpi.com

| Compound Class | Microorganism | Reported Activity (MIC) |

|---|---|---|

| Spiro[oxindole-2,3′-pyrrolidine] derivative | Staphylococcus aureus | 3.9 µg/mL mdpi.com |

| Spirooxindole pyrrolidine hybrid | Candida albicans | 4 µg/mL nih.gov |

| Pyrrolidine-dione azo compound | Staphylococcus aureus, V. cholerae | 16–256 µg/mL researchgate.net |

| Pyrrolidine derivative with indole moiety | A. flavus | 62.5 µg/mL nih.gov |

A-1.3. Research into Antiparasitic Effects

The indole nucleus is recognized as a privileged scaffold for the development of new drugs against parasitic diseases, including trypanosomiasis and leishmaniasis. nih.govmdpi.com Synthetic compounds inspired by indole alkaloids have been explored for their potential to inhibit trypanosomatid parasites. mdpi.com

One study detailed the synthesis of diamidine indole derivatives designed based on the known antitrypanosomal activity of the compound DAPI. Many of these indole derivatives showed excellent inhibitory activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis, with IC₅₀ values in the nanomolar range. nih.govmdpi.com Another 2-phenylindole (B188600) derivative also exhibited antiparasitic activity against T. b. brucei with an IC₅₀ of 220 nM, marking it as a valuable compound for further optimization. mdpi.com The versatility of the indole scaffold allows for the generation of diverse chemical libraries to screen for potent and selective antiparasitic agents. mdpi.com

A-1.4. Research into Antimalarial Activities

Malaria remains a significant global health issue, and the emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of new antimalarial agents. nih.gov The indole moiety has proven to be a valuable template for this purpose, with many indole-containing compounds showing potent activity against both drug-sensitive and drug-resistant malaria parasites. nih.govnih.gov

Research into indole-sulfonamide derivatives has revealed promising antimalarial activity. nih.govacs.org While monoindole sulfonamides were found to be inactive, several bisindole and trisindole derivatives exhibited significant activity against a multidrug-resistant strain of P. falciparum (K1), with IC₅₀ values in the low micromolar range (2.79–8.17 μM). nih.govacs.org A separate study on adamantyl/cycloheptyl indoleamide derivatives bearing a sulfonamide group also reported potent antiplasmodial activity, with IC₅₀ values as low as 1.60 μM against the CQ-resistant PfK1 strain. nih.gov

The mechanisms of action for these compounds are varied. Some 4-aminoquinoline-indole hybrids are thought to act similarly to chloroquine (B1663885) by inhibiting the heme detoxification pathway in the parasite. acs.org Other indole-based compounds are believed to target P. falciparum cyclin-dependent protein kinase PfPK5, an enzyme essential for the parasite's cell cycle control. nih.govacs.org

| Compound Class | P. falciparum Strain | Reported Activity (IC₅₀) |

|---|---|---|

| Bisindole-sulfonamide derivative (4-OCH₃) | K1 (multidrug-resistant) | 2.79 µM nih.govacs.org |

| Indoleamide with sulfonamide | PfK1 (CQ-resistant) | 1.60 µM nih.gov |

| Indoleamide with sulfonamide | Pf3D7 (CQ-sensitive) | 1.87 µM nih.gov |

| 7-chloro-5'-methoxy substituted bisindole | Not specified | 0.69 µM malariaworld.org |

A-1.5. Research into Antiviral Potentials (e.g., SARS-CoV-2 protein inhibition)

The indole and indoline scaffolds are present in numerous compounds with broad-spectrum antiviral activity. jmchemsci.comnih.govnih.gov In the context of the COVID-19 pandemic, significant research has focused on identifying inhibitors of essential SARS-CoV-2 proteins. news-medical.net

One key target is the SARS-CoV-2 main protease (Mpro), an enzyme critical for viral replication. nih.gov Studies have identified small-molecule compounds containing an indoline moiety that can target and inhibit Mpro. One such compound, GRL-1720, was shown to be an irreversible, covalent inhibitor of SARS-CoV-2 Mpro with an IC₅₀ value of 0.32 μM. nih.gov It was demonstrated to block the infectivity and replication of the virus in cell-based assays with an EC₅₀ value of 15 μM. nih.gov Another indole-containing compound, 5h, also blocked viral infection by forming a covalent bond with Mpro. nih.gov These findings highlight the potential of indoline-based structures to serve as lead compounds for the development of therapeutics for SARS-CoV-2 infection. nih.gov

| Compound | Virus/Target | Reported Activity |

|---|---|---|

| GRL-1720 (Indoline moiety) | SARS-CoV-2 Mpro | IC₅₀ = 0.32 µM nih.gov |

| GRL-1720 (Indoline moiety) | SARS-CoV-2 (cell-based) | EC₅₀ = 15 ± 4 µM nih.gov |

| Compound 5h (Indole moiety) | SARS-CoV-2 (cell-based) | EC₅₀ = 4.2 ± 0.7 µM nih.gov |

A-1.6. Research into Antineuropathic Pain Potential

Neuropathic pain is a chronic condition caused by damage or disease affecting the somatosensory nervous system. mdpi.com Current treatments often involve antiseizure drugs. researchgate.net Research has explored compounds with pyrrolidine and indoline structures for their potential as analgesics in models of neuropathic and inflammatory pain.

Studies on 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives have demonstrated significant antinociceptive effects in tonic pain models and antiallodynic properties in models of chemotherapy-induced and diabetic peripheral neuropathy. researchgate.net This suggests that the pyrrolidine-2,5-dione scaffold, which shares a core structure with the title compound's pyrrolidine ring, is a promising basis for developing new analgesics. researchgate.net Other research has identified novel pyrrolidine-based inhibitors of T-type calcium channels, which are promising therapeutic targets for neuropathic pain. nih.gov One such inhibitor effectively improved symptoms in animal models of neuropathic pain. nih.gov Additionally, some indoline derivatives have shown analgesic activity in experimental rat models, further supporting the potential of this structural class in pain management. mdpi.comresearchgate.net

A-1.7. Research into Antitumor and Anticancer Mechanisms

The indoline-5-sulfonamide (B1311495) scaffold is a key area of research for the development of novel anticancer agents. bohrium.comunifi.itnih.govnih.gov One primary mechanism of action is the inhibition of carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII, which are overexpressed in many tumors and contribute to an acidic tumor microenvironment that promotes cancer progression and drug resistance. bohrium.comnih.govnih.gov

A study of 1-acylated indoline-5-sulfonamides revealed potent inhibitory activity against CA IX and CA XII, with inhibition constant (Kᵢ) values as low as 132.8 nM and 41.3 nM, respectively. nih.govnih.gov These compounds demonstrated antiproliferative effects against cancer cell lines like MCF7 (breast cancer), with one derivative showing an IC₅₀ of 12.9 µM under hypoxic conditions. nih.govnih.gov Furthermore, some of these indoline-5-sulfonamides were found to reverse chemoresistance to doxorubicin (B1662922) in cancer cells that overexpress P-glycoprotein. nih.gov

Beyond carbonic anhydrase inhibition, indole and indoline derivatives have been investigated for other anticancer mechanisms. A library of indole-sulfonamide derivatives was tested against various cancer cell lines, with hydroxyl-containing bisindoles showing cytotoxic activity against liver (HepG2), lung (A549), and leukemia (MOLT-3) cells. nih.govacs.org One derivative with a 4-trifluoromethyl substituent was particularly potent against the HepG2 cell line, with an IC₅₀ value of 7.37 μM. nih.govacs.org

| Compound Class/Derivative | Target/Cell Line | Mechanism | Reported Activity |

|---|---|---|---|

| 1-Acylated indoline-5-sulfonamide | Carbonic Anhydrase IX | Enzyme Inhibition | Kᵢ up to 132.8 nM nih.govnih.gov |

| 1-Acylated indoline-5-sulfonamide | Carbonic Anhydrase XII | Enzyme Inhibition | Kᵢ up to 41.3 nM nih.govnih.gov |

| Indoline-5-sulfonamide (Compound 4f) | MCF7 (Breast Cancer) | Antiproliferative | IC₅₀ = 12.9 µM (hypoxia) nih.govnih.gov |

| Bisindole-sulfonamide (Compound 30) | HepG2 (Liver Cancer) | Cytotoxicity | IC₅₀ = 7.37 µM nih.govacs.org |

| Bisindole-sulfonamide (Series H/I) | MOLT-3 (Leukemia) | Cytotoxicity | IC₅₀ = 10.97–41.05 µM nih.gov |

Metabolic Pathways and Metabolite Research

The metabolic fate of a xenobiotic compound is a critical determinant of its pharmacokinetic profile and biological activity. For this compound, a comprehensive understanding of its biotransformation is essential. This section explores the predicted metabolic pathways through computational models and discusses the identification of potential research metabolites.

In Silico Prediction of Metabolic Fate

In the early stages of drug discovery and development, in silico tools play a pivotal role in forecasting the metabolic pathways of novel chemical entities, thereby identifying potential metabolic liabilities and guiding the design of more stable analogues. pensoft.net Computational approaches, including machine learning and expert systems, are utilized to predict how molecules are metabolized and to anticipate their potential toxicological effects before extensive experimental testing. pensoft.net

For compounds containing an indoline scaffold, such as this compound, several metabolic transformations can be anticipated. Drawing parallels from the metabolism of other indoline-containing drugs like indapamide, key predicted metabolic reactions include dehydrogenation and hydroxylation. nih.gov Cytochrome P450 (CYP) enzymes, particularly the CYP3A4 isoform, are often implicated in the metabolism of such structures. nih.gov

In silico prediction software, such as MetaSite, Xenosite, and Meteor, can be employed to identify the most probable sites of metabolism on the this compound molecule. pensoft.netnih.govresearchgate.net These programs analyze the molecule's structure to predict sites susceptible to Phase I reactions (e.g., oxidation, reduction, hydrolysis) and subsequent Phase II transformations (e.g., glucuronidation, sulfation). frontiersin.org

For this compound, the primary predicted metabolic pathways would likely involve:

Dehydrogenation: The indoline ring is susceptible to dehydrogenation to form the corresponding indole derivative. This aromatization is a common metabolic pathway for indoline compounds and can be catalyzed by CYP enzymes like CYP3A4. nih.gov

Hydroxylation: Aromatic and aliphatic hydroxylation are common metabolic routes. For this compound, potential sites for hydroxylation include the indoline ring and the pyrrolidine ring. The C-5 position of the indoline ring in a similar compound, indapamide, has been identified as a major site of hydroxylation. nih.gov

N-dealkylation: While less common for the pyrrolidine ring itself, if other N-alkyl groups were present, N-dealkylation would be a consideration.

The following table summarizes the potential metabolic reactions for this compound based on in silico predictions and data from structurally related compounds.

| Predicted Metabolic Reaction | Potential Site on the Molecule | Mediating Enzymes (Predicted) | Resulting Metabolite Class |

| Dehydrogenation | Indoline ring | Cytochrome P450 (e.g., CYP3A4) | Indole derivative |

| Aromatic Hydroxylation | Indoline aromatic ring | Cytochrome P450 | Hydroxylated indoline derivative |

| Aliphatic Hydroxylation | Pyrrolidine ring or methyl group | Cytochrome P450 | Hydroxylated derivative |

Identification of Research Metabolites

The identification of metabolites through in vitro and in vivo studies is crucial for confirming the predictions made by in silico models. While specific research metabolites for this compound are not extensively documented in the scientific literature, the predicted pathways provide a basis for targeted searches in metabolic studies.

Based on the predicted metabolic fate, key research metabolites to investigate would include the dehydrogenated indole analogue and various hydroxylated derivatives. The example of almotriptan's metabolism, which can involve N-demethylation and oxidation leading to various pyrrole-related structures, highlights the complexity of metabolic pathways for compounds with similar nitrogen-containing heterocyclic moieties. However, direct evidence linking the metabolism of this compound to the formation of N-methylpyrrole derivatives is not currently established.

The analytical process for identifying these metabolites typically involves incubating the parent compound with liver microsomes or hepatocytes, followed by analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) to separate and identify the metabolic products. nih.gov

Future Research Directions and Emerging Methodologies

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of 2-Methyl-5-(pyrrolidin-1-ylsulfonyl)indoline and its derivatives is foundational to any further investigation. While general methods for the synthesis of indoline-5-sulfonamides exist, the development of novel, more efficient, and selective synthetic routes is a key area for future research.

Current synthetic strategies for similar scaffolds often involve multi-step processes. For instance, the synthesis of the indoline-5-sulfonamide (B1311495) core can be achieved by first protecting the indoline (B122111) nitrogen, followed by chlorosulfonation and subsequent amination with the desired amine. A plausible route to the title compound could, therefore, begin with the protection of 2-methylindoline (B143341), followed by chlorosulfonation at the 5-position, and finally, reaction with pyrrolidine (B122466) to yield the desired sulfonamide.